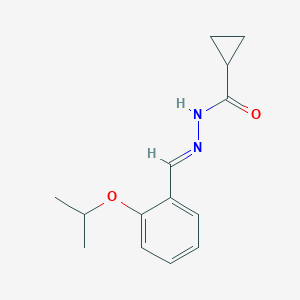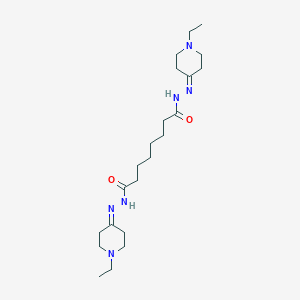![molecular formula C20H20ClN3O3 B451756 (5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B451756.png)
(5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . This particular compound features a unique structure that includes a chloro-nitrobenzoyl group and a hexahydro-pyridoindole core, making it a subject of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The chloro-nitrobenzoyl group is then introduced through a Friedel-Crafts acylation reaction, using 5-chloro-2-nitrobenzoyl chloride and an appropriate Lewis acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone: can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield a variety of substituted indole derivatives.
Applications De Recherche Scientifique
(5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone: has several scientific research applications:
Mécanisme D'action
The mechanism of action of (5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved would depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
(5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone: can be compared with other indole derivatives, such as:
1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Known for its anti-HIV activity.
1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone: Also studied for its anti-HIV activity.
The uniqueness of This compound lies in its specific structural features, such as the chloro-nitrobenzoyl group and the hexahydro-pyridoindole core, which may confer distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C20H20ClN3O3 |
|---|---|
Poids moléculaire |
385.8g/mol |
Nom IUPAC |
(5-chloro-2-nitrophenyl)-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)methanone |
InChI |
InChI=1S/C20H20ClN3O3/c1-12-3-5-17-14(9-12)16-11-22(2)8-7-18(16)23(17)20(25)15-10-13(21)4-6-19(15)24(26)27/h3-6,9-10,16,18H,7-8,11H2,1-2H3 |
Clé InChI |
JRURHCRZVMHPIS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(N-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]isonicotinamide](/img/structure/B451677.png)
![Isopropyl 6-ethyl-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451679.png)

![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B451684.png)
![N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}nicotinamide](/img/structure/B451686.png)
![N'~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE](/img/structure/B451687.png)
![N'-[1-(3-chlorophenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B451688.png)
![N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B451689.png)
![4-bromo-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B451690.png)




